
6-Bromopyrimidine-4-sulfinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromopyrimidine-4-sulfinicacid is a heterocyclic aromatic compound containing a bromine atom and a sulfinic acid group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrimidine-4-sulfinicacid typically involves the bromination of pyrimidine derivatives followed by the introduction of the sulfinic acid group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The sulfinic acid group can be introduced via sulfonation reactions using reagents like sulfur dioxide or sulfinic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyrimidine precursors. The process typically includes bromination, sulfonation, and purification steps to achieve the desired product in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromopyrimidine-4-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base or catalyst.
Major Products Formed:
Oxidation: 6-Bromopyrimidine-4-sulfonic acid.
Reduction: Pyrimidine-4-sulfinic acid.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromopyrimidine-4-sulfinicacid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 6-Bromopyrimidine-4-sulfinicacid involves its interaction with various molecular targets. The bromine atom and sulfinic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromopyrimidine: Similar in structure but lacks the sulfinic acid group.
6-Chloropyrimidine-4-sulfinicacid: Similar but with a chlorine atom instead of bromine.
Pyrimidine-4-sulfinicacid: Lacks the bromine atom.
Uniqueness: 6-Bromopyrimidine-4-sulfinicacid is unique due to the presence of both the bromine atom and the sulfinic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse applications in various fields .
Eigenschaften
Molekularformel |
C4H3BrN2O2S |
|---|---|
Molekulargewicht |
223.05 g/mol |
IUPAC-Name |
6-bromopyrimidine-4-sulfinic acid |
InChI |
InChI=1S/C4H3BrN2O2S/c5-3-1-4(10(8)9)7-2-6-3/h1-2H,(H,8,9) |
InChI-Schlüssel |
WAFGYUJJJLRUBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN=C1Br)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







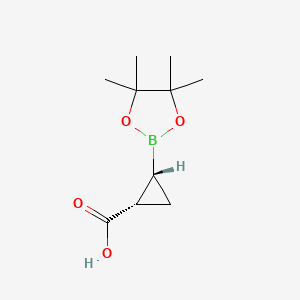
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
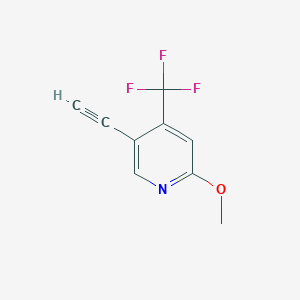
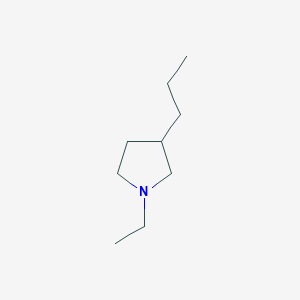

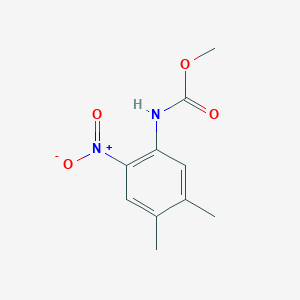

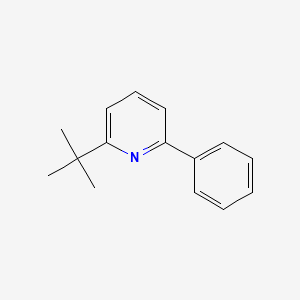
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
